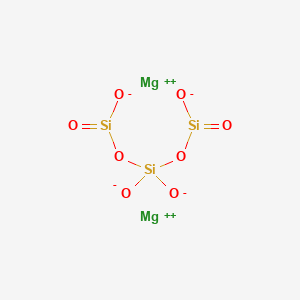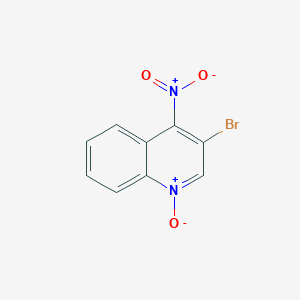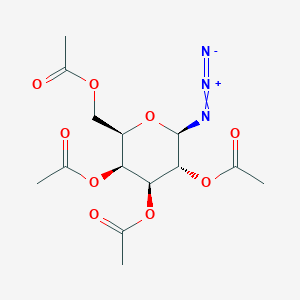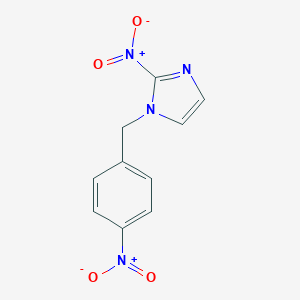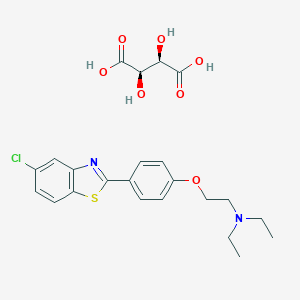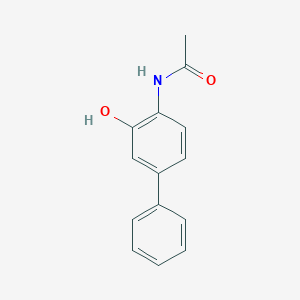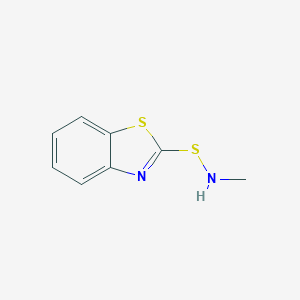
Axivalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axivalin is a naturally occurring compound that has been found to have potential applications in scientific research. It is a member of the family of compounds known as the pyrroloquinolines, which are known to have a variety of biological activities. Axivalin has been shown to have a number of interesting properties that make it a promising candidate for further study.
Scientific Research Applications
Metabolic Effects
Arabinoxylan (AX), a component related to Axivalin, has been studied for its impact on metabolic health. A study showed that AX consumption in subjects with impaired glucose tolerance resulted in lower postprandial serum glucose, insulin, and triglyceride levels. It also reduced total plasma ghrelin response, indicating potential benefits in metabolic regulation (Garcia et al., 2007).
Cancer Research
The AXL receptor tyrosine kinase, related to Axivalin, is being investigated for its role in cancer. The Gas6/AXL signaling pathway is associated with tumor growth, metastasis, and drug resistance. Research on AXL-targeted drugs, including small molecule inhibitors and monoclonal antibodies, is ongoing to improve cancer treatment outcomes (Zhu, Wei, & Wei, 2019).
Intestinal Health
AX has been evaluated for its effects on intestinal health. A study found that AX intake in overweight and obese individuals led to a more beneficial fermentation profile, indicating potential benefits for gut barrier function and immune health. This suggests a role for AX in managing obesity-related gut health issues (Salden et al., 2017).
properties
CAS RN |
13048-24-3 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(10-hydroxy-2,11-dimethyl-6-methylidene-7-oxo-8-oxatetracyclo[8.3.0.02,4.05,9]tridecan-12-yl) acetate |
InChI |
InChI=1S/C17H22O5/c1-7-13-10-6-16(10,4)12-5-11(21-9(3)18)8(2)17(12,20)14(13)22-15(7)19/h8,10-14,20H,1,5-6H2,2-4H3 |
InChI Key |
UIDYHYYEAGPNQR-UHFFFAOYSA-N |
SMILES |
CC1C(CC2C1(C3C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
Canonical SMILES |
CC1C(CC2C1(C3C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
Other CAS RN |
14026-85-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




